molecular formula C12H21NO4 B046348 Boc-(S)-2-Amino-5-methylhex-4-enoic acid CAS No. 123098-61-3

Boc-(S)-2-Amino-5-methylhex-4-enoic acid

Cat. No.: B046348
CAS No.: 123098-61-3
M. Wt: 243.3 g/mol
InChI Key: YTDSOUMESZDICW-VIFPVBQESA-N
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Description

Boc-(S)-2-Amino-5-methylhex-4-enoic acid is a useful research compound. Its molecular formula is C12H21NO4 and its molecular weight is 243.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Boron-Containing Compounds in Science and Medicine : Boron-containing compounds (BCCs) have been increasingly recognized for their potential in drug discovery, including their use as antibiotics or chemotherapeutic agents. The incorporation of boron into drug molecules has been shown to enhance their binding capacity to target receptors and improve pharmacokinetic profiles. This research suggests the expanding role of boron compounds in developing new therapeutic strategies (Plescia & Moitessier, 2020).

  • Biodegradable Organic Matter and Water Treatment : The presence of biodegradable organic matter (BOM) in surface waters poses challenges for drinking water treatment, including bio-regrowth in distribution systems and the formation of disinfection by-products. Rapid-rate biofiltration, particularly when preceded by ozonation, has been effective in removing a significant portion of BOM, showcasing the importance of optimizing such treatment processes to improve water quality (Terry & Summers, 2018).

  • Applications of Boron Compounds Beyond Medicine : Research into boron-containing compounds extends beyond medicinal applications, exploring their use in environmental protection and food safety. These compounds have shown promise as antifungal agents, environmental protectors, and in controlling human infections, highlighting the versatile applications of boron compounds in addressing various human and environmental health challenges (Estevez-Fregoso et al., 2021).

Mechanism of Action

Target of Action

Boc-(S)-2-Amino-5-methylhex-4-enoic acid, also known as BOC-L-2-AMINO-5-METHYLHEX-4-ENOIC ACID, is primarily used as a protecting group in peptide synthesis . The primary targets of this compound are amines, specifically the α-amino groups of amino acids and peptides .

Mode of Action

The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This results in the formation of Boc-protected amines and amino acids . The BOC group is stable towards most nucleophiles and bases , which allows it to protect the amine group during peptide synthesis.

Biochemical Pathways

The addition of the BOC group to amines is a key step in peptide synthesis . This process involves the reaction of the amine with di-tert-butyl dicarbonate in the presence of a base . The BOC group serves as a protecting group, preventing the amine from reacting with other compounds during the synthesis process .

Pharmacokinetics

The boc group is known to be stable and resistant to most nucleophiles and bases , suggesting that it would likely remain intact in various biological environments until deliberately removed during the peptide synthesis process.

Result of Action

The primary result of the action of this compound is the protection of the amine group during peptide synthesis . This allows for the selective reaction of other functional groups in the peptide without interference from the amine group . The BOC group can be removed under acidic conditions when it is no longer needed .

Action Environment

The action of this compound is influenced by the pH of the environment . The BOC group can be added to amines under aqueous conditions in the presence of a base , and can be removed under acidic conditions . Therefore, the pH of the environment plays a crucial role in the action of this compound.

Future Directions

Future research directions could include developing more efficient and sustainable methods for Boc deprotection. For example, recent studies have explored the use of solid Brønsted acid catalysts and oxalyl chloride for this purpose.

Properties

IUPAC Name

(2S)-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-8(2)6-7-9(10(14)15)13-11(16)17-12(3,4)5/h6,9H,7H2,1-5H3,(H,13,16)(H,14,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTDSOUMESZDICW-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(C(=O)O)NC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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